molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5

Bis[(butoxycarbonyl)amino]acetic acid

Cat. No.: B14332596
CAS No.: 110599-28-5
M. Wt: 290.31 g/mol
InChI Key: PUMIHVQNSOUKNK-UHFFFAOYSA-N
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Description

Bis[(butoxycarbonyl)amino]acetic acid is a protected amino acid derivative featuring two tert-butoxycarbonyl (Boc) groups attached to the amino nitrogen of glycine. The Boc group, a widely used protecting group in organic synthesis, is acid-labile, making it ideal for orthogonal protection strategies in peptide synthesis. This compound is structurally characterized by the formula [(Boc-NH)₂CH]COOH, where the Boc groups ((CH₃)₃COCONH-) shield the amino functionality during synthetic reactions. Its molecular weight is approximately 318.35 g/mol, with a hydrophobic tert-butyl moiety enhancing solubility in organic solvents like dichloromethane or ethyl acetate .

Properties

CAS No.

110599-28-5

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

2,2-bis(butoxycarbonylamino)acetic acid

InChI

InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)

InChI Key

PUMIHVQNSOUKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Boc-Mediated Protection of Glycine

The most widely adopted method involves reacting glycine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This two-step protection strategy ensures high regioselectivity and yield.

Reaction Scheme:
$$
\text{Glycine} + 2 \, (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Bis[(butoxycarbonyl)amino]acetic acid}
$$

The reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C, utilizing 4-dimethylaminopyridine (DMAP) or sodium hydroxide as the base. Excess Boc anhydride (2.2–3.0 equivalents) ensures complete bis-protection, with yields exceeding 85% after aqueous workup and recrystallization.

Critical Parameters:

  • Solvent Polarity: Dichloromethane maximizes Boc anhydride solubility while minimizing side reactions.
  • Base Selection: DMAP outperforms inorganic bases by accelerating acylation rates through nucleophilic catalysis.
  • Stoichiometry: Substoichiometric Boc anhydride leads to mono-protected byproducts, necessitating rigorous stoichiometric control.

Catalytic Hydrogenation of Benzyl Esters

An alternative route employs benzyl-protected precursors, which are deprotected via hydrogenolysis. This method avoids acidic deprotection steps, making it suitable for acid-labile substrates.

Procedure:

  • Synthesis of Benzyl Ester Intermediate:
    Glycine is first converted to N,N-bis(2-(tert-butoxy)-2-oxoethyl)glycine benzyl ester using benzyl bromide and Boc-protected glycine derivatives.
  • Hydrogenolytic Cleavage:
    Palladium on carbon (10 wt%) catalyzes hydrogenation in methanol at 20°C, removing the benzyl group with 97% efficiency.

Advantages:

  • Avoids strongly acidic conditions, preserving acid-sensitive functional groups.
  • High functional group tolerance, enabling concurrent protection of other amine sites.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Boc Anhydride Protection 85–92% 4–6 h Scalable, minimal byproducts Acidic workup required
Catalytic Hydrogenation 90–97% 2–3 h Mild conditions, no acid exposure Requires benzyl ester synthesis
Solid-Phase Synthesis 70–80% 12–24 h Compatible with automated peptide synthesis Lower yields for long-chain peptides

Data Sources:

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Industrial protocols prioritize solvent recovery and reaction kinetics. A 2024 study demonstrated that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining 89% yield. Elevated temperatures (40–50°C) accelerate acylation but risk Boc group cleavage, necessitating precise thermal control.

Catalytic Enhancements

Recent advances employ polymer-supported DMAP, enabling catalyst recycling and reducing waste. Trials show consistent yields over five cycles (84–87%), with residual catalyst levels below 50 ppm.

Mechanistic Insights and Side Reactions

Acylation Mechanism

The Boc anhydride reacts with glycine’s amine via a two-step nucleophilic acyl substitution:

  • Formation of Tetrahedral Intermediate:
    Glycine’s amine attacks Boc anhydride’s electrophilic carbonyl, forming a tetrahedral intermediate stabilized by DMAP.
  • Proton Transfer and Dicarbonate Elimination:
    Base-mediated deprotonation releases tert-butoxycarbonate, regenerating the catalyst.

Byproduct Formation

  • Mono-Protected Derivative: Arises from incomplete acylation (5–8% yield).
  • Di-Boc Glycine Methyl Ester: Forms if methanol contaminates the reaction mixture, requiring rigorous solvent drying.

Applications in Peptide Synthesis

Orthogonal Protection in Ubiquitination

This compound enables site-specific ubiquitination of histones and Tau proteins. Its Boc groups remain inert during Fmoc-based solid-phase synthesis, allowing sequential deprotection for conjugating ubiquitin moieties.

Case Study: Ubiquitinated H2A(113–129) was synthesized with 20% overall yield using Boc-protected intermediates, demonstrating compatibility with phosphorylation and fluorescence labeling.

Chemical Reactions Analysis

Types of Reactions

Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Glycine and tert-butyl alcohol.

    Substitution: N-alkyl or N-acyl derivatives of glycine.

    Hydrolysis: Glycine and tert-butyl alcohol.

Scientific Research Applications

Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .

Comparison with Similar Compounds

Research Findings and Trends

  • Orthogonal Protection : Boc/Fmoc tandem strategies dominate SPPS, with Boc enabling acid-stable intermediates during Fmoc deprotection .
  • Solvent Compatibility: Boc derivatives are preferred in non-polar media, whereas acetylated analogs face solubility limitations .
  • Emerging Applications: Boc-protected amino acids are explored in bioconjugation and metal-organic frameworks (MOFs) due to their predictable cleavage .

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